molecular formula C10H5F7O3 B8794793 4,4,5,5,6,6,6-Heptafluoro-1-(furan-2-yl)hexane-1,3-dione CAS No. 595-26-6

4,4,5,5,6,6,6-Heptafluoro-1-(furan-2-yl)hexane-1,3-dione

Cat. No. B8794793
CAS RN: 595-26-6
M. Wt: 306.13 g/mol
InChI Key: ATAOWIQUJGHXOL-UHFFFAOYSA-N
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Patent
US07381567B2

Procedure details

The compound was synthesized according to example 1 using 2-acetylfuran and ethyl heptafluorobutyrate as starting materials. 1H NMR (CDCl3): 6.54 (s, 1 H); 6.65 (dd, 1H, J=1.6 & 3.6 Hz); 7.37 (dd, 1H, J=0.6 & 3.6 Hz); 7.70 (dd, 1H, J=0.6 & 1.6 Hz). IR (film): 1616 (C═O); 1231 (C—F).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[F:9][C:10]([F:23])([F:22])[C:11]([F:21])([F:20])[C:12]([F:19])([F:18])[C:13](OCC)=[O:14]>>[F:18][C:12]([F:19])([C:11]([F:20])([F:21])[C:10]([F:9])([F:22])[F:23])[C:13](=[O:14])[CH2:2][C:1]([C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(=O)OCC)(F)F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized

Outcomes

Product
Name
Type
Smiles
FC(C(CC(=O)C=1OC=CC1)=O)(C(C(F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.